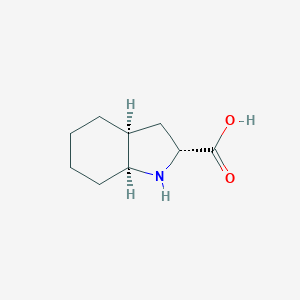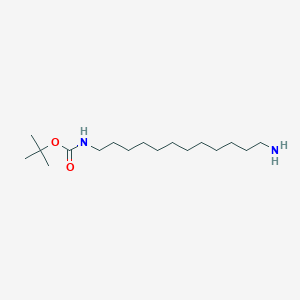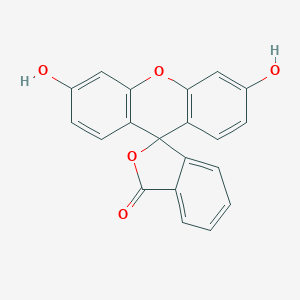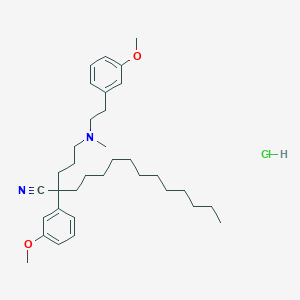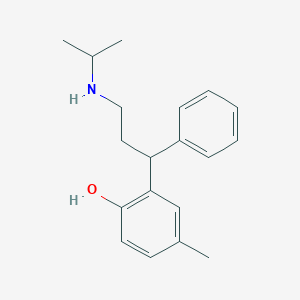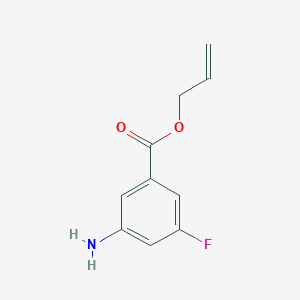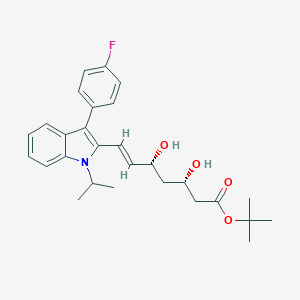![molecular formula C8H13N B124026 (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole CAS No. 154592-43-5](/img/structure/B124026.png)
(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is a cyclic organic compound that has been the focus of scientific research in recent years. This compound has been synthesized using various methods and has shown potential in a range of applications, from drug development to material science.
Wirkmechanismus
The mechanism of action of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemische Und Physiologische Effekte
Studies have shown that (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is its ease of synthesis using various methods. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further investigation in drug development. However, one limitation of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is its limited solubility in water, which may make it difficult to administer in certain applications.
Zukünftige Richtungen
There are several future directions for research on (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole. One area of interest is in the development of novel anti-inflammatory and analgesic agents based on the structure of this compound. Additionally, further investigation is needed to fully understand the mechanism of action of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole and its potential as an anti-cancer agent. Finally, there is potential for the use of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole in material science, such as in the development of new polymers or as a catalyst in chemical reactions.
Synthesemethoden
The synthesis of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been achieved through different methods. One of the most commonly used methods is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. Another method involves the use of Grignard reagents to form the cyclopentene ring. The choice of method depends on the desired product and the availability of reagents.
Wissenschaftliche Forschungsanwendungen
(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has shown potential in various scientific research applications. One of the most promising areas of research is in drug development. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
154592-43-5 |
|---|---|
Produktname |
(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole |
Molekularformel |
C8H13N |
Molekulargewicht |
123.2 g/mol |
IUPAC-Name |
(3aR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C8H13N/c1-6-5-7-3-2-4-8(7)9-6/h7-8H,2-5H2,1H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
MJHCTOFBWVYXSV-HTQZYQBOSA-N |
Isomerische SMILES |
CC1=N[C@@H]2CCC[C@@H]2C1 |
SMILES |
CC1=NC2CCCC2C1 |
Kanonische SMILES |
CC1=NC2CCCC2C1 |
Synonyme |
Cyclopenta[b]pyrrole, 3,3a,4,5,6,6a-hexahydro-2-methyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



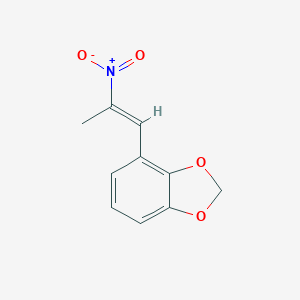
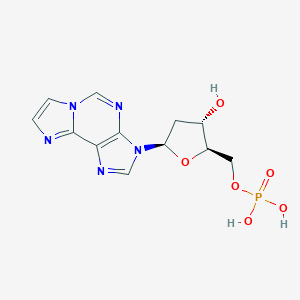
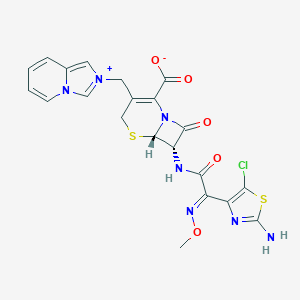
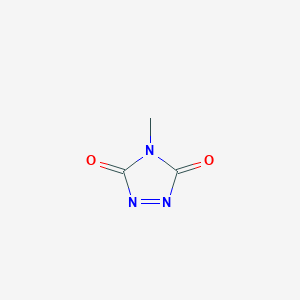
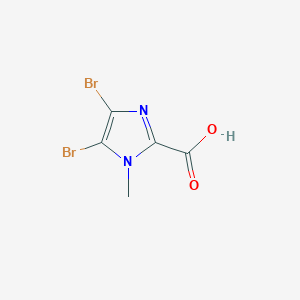

![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)
